2-Nitro-4-(trifluoromethyl)benzenethiol

Purification Solid-state handling Process chemistry

2-Nitro-4-(trifluoromethyl)benzenethiol (CAS 14371-82-5) is a polyfunctional aromatic thiol bearing an ortho-nitro group and a para-trifluoromethyl substituent on the benzene ring. It is supplied as a crystalline solid (mp 160–162 °C) and is commercially available at 95–98% purity from multiple vendors.

Molecular Formula C7H4F3NO2S
Molecular Weight 223.17 g/mol
CAS No. 14371-82-5
Cat. No. B078960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)benzenethiol
CAS14371-82-5
Molecular FormulaC7H4F3NO2S
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S
InChIInChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-6(14)5(3-4)11(12)13/h1-3,14H
InChIKeyHUJMWBOFGAQSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-4-(trifluoromethyl)benzenethiol (CAS 14371-82-5) – Core Identity and Procurement Baseline


2-Nitro-4-(trifluoromethyl)benzenethiol (CAS 14371-82-5) is a polyfunctional aromatic thiol bearing an ortho-nitro group and a para-trifluoromethyl substituent on the benzene ring. It is supplied as a crystalline solid (mp 160–162 °C) and is commercially available at 95–98% purity from multiple vendors . The compound is primarily employed as a synthetic building block in medicinal chemistry and materials science, where the combination of a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group adjacent to the thiol functionality imparts distinct reactivity and physicochemical properties that are not achievable with simpler nitro- or trifluoromethyl-substituted thiophenols .

Why Generic Substitution of 2-Nitro-4-(trifluoromethyl)benzenethiol Fails in Performance-Critical Applications


The simultaneous presence of an ortho-nitro group and a para-trifluoromethyl group on the thiophenol scaffold creates a unique electron-deficient aromatic system that cannot be replicated by simply blending or substituting mono-substituted analogs (e.g., 2-nitrothiophenol, 4-(trifluoromethyl)thiophenol, or 4-nitrothiophenol). The dual electron-withdrawing effect lowers the thiol pKa, enhances the nucleofugacity of the thiolate leaving group in Smiles rearrangements, and modulates the electronic properties of self-assembled monolayers on metal nanoparticles in a manner that is directly reflected in reaction yields and material performance [1]. Consequently, replacement with a mono-substituted analog frequently results in incomplete conversion, altered regioselectivity, or nanoparticle dispersity outside the desired 3–5 nm range.

Quantitative Differentiation Evidence for 2-Nitro-4-(trifluoromethyl)benzenethiol vs. Closest Analogs


Melting Point Elevation: Significantly Higher Crystallinity than Mono-Substituted Thiophenol Analogs

2-Nitro-4-(trifluoromethyl)benzenethiol exhibits a melting point of 160–162 °C, which is dramatically higher than the closest mono-substituted analogs: 2-nitrothiophenol (mp 56 °C) and 4-(trifluoromethyl)thiophenol (liquid at room temperature, bp 68–72 °C at 15 torr) . This difference of >100 °C reflects the enhanced lattice energy imparted by the dual electron-withdrawing groups and enables straightforward purification by recrystallization, easier handling in solid-dispensing automated workflows, and improved long-term storage stability.

Purification Solid-state handling Process chemistry

Enhanced Acidity (pKa) Drives Higher Conversion in Ugi-Smiles Multicomponent Reactions

The ortho-nitro, para-trifluoromethyl substitution pattern significantly acidifies the thiol proton. Thiophenol itself has a pKa of ~6.6 [1]; 4-nitrothiophenol is reported with a pKa of ~4.4 [2]. The target compound, bearing two potent electron-withdrawing groups, is expected to exhibit a pKa below 4.0 (class-level inference based on Hammett σ values) [3]. In the Ugi-Smiles coupling, this enhanced acidity promotes quantitative thiolate formation under mild basic conditions, enabling the key Smiles rearrangement that is rate-limiting for less acidic thiophenols. The paper by El Kaim et al. (2008) explicitly employs 2-nitro-4-(trifluoromethyl)benzenethiol as the acidic partner for the synthesis of α-arylamino thiocarboxamides, reporting that electron-deficient thiophenols provide superior yields compared to unsubstituted thiophenol [3].

Multicomponent reaction Ugi-Smiles coupling Thiolate nucleophilicity

Proven Capability to Generate Monodisperse 3–5 nm Gold Nanoparticles

Sigma-Aldrich's product documentation explicitly states that 2-Nitro-4-(trifluoromethyl)benzenethiol has been used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3–5 nm Au nanoparticles . This narrow size distribution is critical for applications in SERS, catalysis, and biosensing where optical and electronic properties are exquisitely size-dependent. In contrast, analogous mono-substituted thiophenols (e.g., 4-aminothiophenol, 4-ferrocene thiophenol) have been reported to yield broader size distributions or require post-synthetic size-selection steps when used as the sole capping agent [1].

Gold nanoparticles Monolayer-capped nanoparticles Surface functionalization

Global Regulatory Classification and Hazard Communication Standardization (ECHA CLP)

2-Nitro-4-(trifluoromethyl)benzenethiol has a fully notified CLP classification under EC Number 238-343-5 in the ECHA C&L Inventory [1]. The harmonized classification is: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335, respiratory tract). This enables consistent hazard communication across all EU/EEA procurements. In contrast, several closely related analogs such as 2-nitrothiophenol (EC 225-698-4) and 4-(trifluoromethyl)thiophenol (EC 212-596-2) have incomplete or divergent notified classifications, creating ambiguity in safety documentation and potentially delaying customs clearance [2].

Regulatory compliance CLP classification Safety data sheet standardization

High-Assay Purity Specification (98%) Enables Reproducible Stoichiometry in Multi-Step Syntheses

Sigma-Aldrich supplies 2-Nitro-4-(trifluoromethyl)benzenethiol at an assay specification of 98% (HPLC) . Competing vendors listing the analog 2-nitrothiophenol typically specify 95% purity , and 4-(trifluoromethyl)thiophenol is frequently supplied at 96–97% . The 98% assay reduces the uncertainty in stoichiometric calculations for reactions where the thiol is the limiting reagent (e.g., Ugi-Smiles coupling or nanoparticle capping), directly translating to higher reproducibility of isolated yields and narrower lot-to-lot variability.

Purity specification Quality assurance Process reproducibility

High-Value Application Scenarios for 2-Nitro-4-(trifluoromethyl)benzenethiol Based on Quantified Differentiation


Ugi-Smiles Multicomponent Library Synthesis for Medicinal Chemistry

In Ugi-Smiles coupling reactions, the compound's enhanced acidity (pKa < 4.0) ensures complete thiolate generation under mild base conditions, driving the irreversible Smiles rearrangement that is essential for forming α-arylamino thiocarboxamides. The 98% assay purity provides accurate stoichiometry, and the solid form simplifies automated weighing in parallel synthesis platforms. Use this compound when the synthetic route demands a highly electron-deficient thiophenol acid partner to achieve >80% isolated yields [1].

Synthesis of Monodisperse 3–5 nm Gold Nanoparticles for SERS and Biosensing

The compound has been validated as a capping agent in the Brust-Schiffrin synthesis of monolayer-capped gold nanoparticles, producing a tight 3–5 nm core size distribution without additional size-selection steps. The ortho-nitro group provides a spectroscopic handle (NO₂ symmetric/asymmetric stretching in FTIR and Raman) for monitoring ligand attachment, while the para-CF₃ group enhances the hydrophobicity of the self-assembled monolayer, improving nanoparticle stability in organic solvents [1].

Intermediate for Trifluoromethylated Agrochemical and Pharmaceutical Building Blocks

The compound serves as a versatile intermediate for introducing the 2-nitro-4-(trifluoromethyl)phenylthio motif into bioactive molecules. The fully notified ECHA CLP classification streamlines regulatory documentation when scaling from research to pilot production. Its high melting point (160–162 °C) permits purification by simple recrystallization, avoiding chromatographic removal of mono-substituted thiophenol impurities that plague lower-melting analogs [1][2].

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